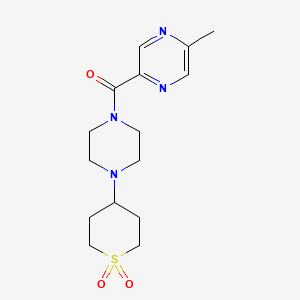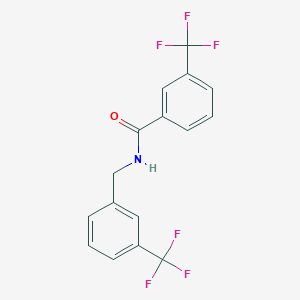
3-(Trifluoromethyl)-N-(3-(trifluoromethyl)benzyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-N-(3-(trifluoromethyl)benzyl)benzenecarboxamide is an organic compound characterized by the presence of trifluoromethyl groups attached to a benzyl and benzenecarboxamide structure. The trifluoromethyl group is known for its significant role in enhancing the chemical and biological properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of action
The specific targets of “3-(Trifluoromethyl)-N-(3-(trifluoromethyl)benzyl)benzenecarboxamide” are currently unknown. Compounds with trifluoromethyl groups often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of action
Without specific information on the compound’s targets, it’s difficult to describe its exact mode of action. The trifluoromethyl groups in the compound could potentially undergo radical trifluoromethylation, which is a type of chemical reaction that has been studied extensively .
Preparation Methods
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the direct introduction of trifluoromethyl groups into organic compounds . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(Trifluoromethyl)-N-(3-(trifluoromethyl)benzyl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts or specific reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. .
Scientific Research Applications
3-(Trifluoromethyl)-N-(3-(trifluoromethyl)benzyl)benzenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds, serving as a building block for more complex molecules.
Biology: The compound’s unique chemical properties make it useful in biological studies, particularly in the development of bioactive molecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity
Comparison with Similar Compounds
3-(Trifluoromethyl)-N-(3-(trifluoromethyl)benzyl)benzenecarboxamide can be compared with other trifluoromethylated compounds, such as:
- 1-(Trifluoromethyl)-3-(trifluoromethyl)benzene
- 3-(Trifluoromethyl)benzyl bromide
- 3-(Trifluoromethyl)benzyl chloride These compounds share the trifluoromethyl group but differ in their overall structure and reactivity. The unique combination of trifluoromethyl groups in this compound provides distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
3-(trifluoromethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6NO/c17-15(18,19)12-5-1-3-10(7-12)9-23-14(24)11-4-2-6-13(8-11)16(20,21)22/h1-8H,9H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEHEFAEZXLPSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
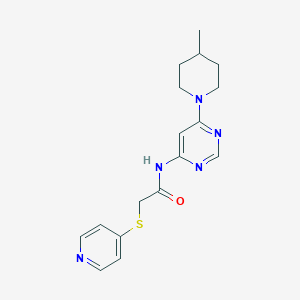
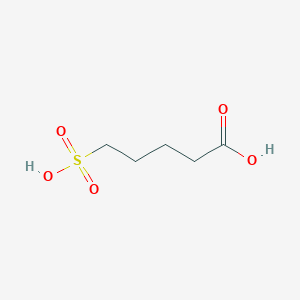
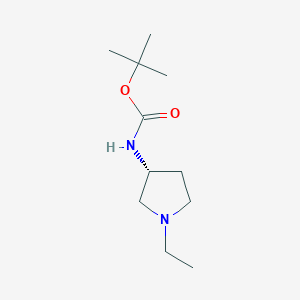
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2416732.png)
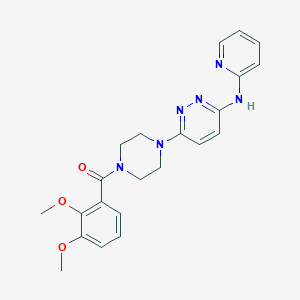
![N-[(3-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B2416736.png)
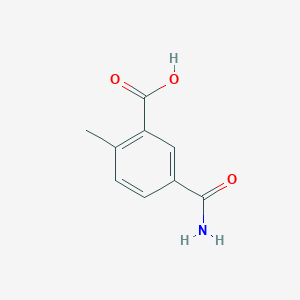
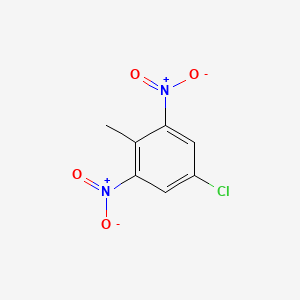

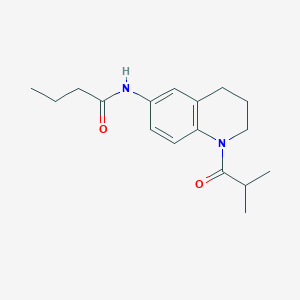

![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2416745.png)

